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1,2-Dihydrophthalazine

Cat. No.: B1244300
CAS No.: 29360-77-8
M. Wt: 132.16 g/mol
InChI Key: PWWYQZOIPIJRJV-UHFFFAOYSA-N
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Description

Significance of Nitrogen Heterocycles in Organic Synthesis

Nitrogen heterocycles are cyclic organic compounds containing at least one nitrogen atom within the ring structure. numberanalytics.com Their importance in organic synthesis is immense, stemming from their widespread presence in biologically active molecules and their utility as versatile building blocks for creating complex chemical architectures. numberanalytics.comchemrj.org These compounds are integral to the development of pharmaceuticals, with a 2024 analysis revealing that 59% of small-molecule drugs approved by the U.S. FDA contain a nitrogen heterocycle. msesupplies.com Their applications also extend to agrochemicals, where they form the basis of many fungicides, herbicides, and insecticides, and to materials science, where they are used in polymers and dyes. numberanalytics.commsesupplies.com

The chemical reactivity and structural diversity of nitrogen heterocycles make them invaluable tools for synthetic chemists. numberanalytics.com The nitrogen atom can influence the electronic properties of the ring, participating in delocalization and affecting reactivity. numberanalytics.com This allows for a wide array of chemical transformations, including substitution, addition, and cycloaddition reactions. numberanalytics.com Furthermore, the ability of nitrogen heterocycles to act as ligands in coordination chemistry and as catalysts in various reactions further underscores their significance. numberanalytics.com

Overview of the 1,2-Dihydrophthalazine Ring System

This compound is a bicyclic heterocyclic compound. Its structure consists of a benzene (B151609) ring fused to a dihydropyridazine (B8628806) ring, with two adjacent nitrogen atoms at positions 1 and 2. evitachem.com This arrangement results in a non-aromatic heterocyclic ring fused to an aromatic one. The presence of the N-N bond and the partially saturated nature of the heterocyclic ring are key features that define its chemical behavior.

The general structure of this compound allows for substitution at various positions, leading to a wide range of derivatives with distinct properties. The nitrogen atoms, being reactive sites, are often targets for synthetic modifications. evitachem.com

Table 1: Key Properties of this compound

PropertyValue
Molecular FormulaC₈H₈N₂
Molecular Weight132.16 g/mol
CAS Number29360-77-8
ClassificationHeterocyclic compound, Diazine

Source: EvitaChem evitachem.com

Historical Context and Evolution of this compound Research

Early research into phthalazine (B143731) derivatives dates back to the mid-20th century. One of the most well-known derivatives, hydralazine (B1673433) (1-hydrazinophthalazine), was developed in the 1950s and was initially investigated as a treatment for malaria before its antihypertensive properties were discovered. nih.gov This early success spurred further investigation into the broader class of phthalazine compounds.

A notable publication in 1962 by Richard F. Smith and Edward D. Otremba in The Journal of Organic Chemistry detailed the preparation and properties of several this compound derivatives, contributing to the foundational knowledge of this specific ring system. acs.org

Over the years, research has evolved from basic synthesis and characterization to exploring the diverse reactivity and potential applications of 1,2-dihydrophthalazines. Synthetic methodologies have become more sophisticated. For instance, a 2013 study reported an efficient synthesis of 2-aryl-1,2-dihydrophthalazines through the reaction of 2-(bromomethyl)benzaldehydes with arylhydrazines, catalyzed by iron(III) chloride. nih.govacs.org This method represented a significant advancement in accessing this class of compounds.

More recent research has focused on the synthesis of complex, highly functionalized this compound derivatives and their potential applications. Studies have explored their use as intermediates in the synthesis of more complex heterocyclic systems, such as pyrazolo[1,2-b]phthalazines. benthamdirect.com Additionally, the potential of substituted 1,2-dihydrophthalazines in medicinal chemistry has been an active area of investigation, with studies evaluating their anticancer properties. researchgate.net The continued development of novel synthetic routes and the exploration of their chemical and biological activities ensure that this compound remains a relevant and valuable scaffold in contemporary organic chemistry. researchgate.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2 B1244300 1,2-Dihydrophthalazine CAS No. 29360-77-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29360-77-8

Molecular Formula

C8H8N2

Molecular Weight

132.16 g/mol

IUPAC Name

1,2-dihydrophthalazine

InChI

InChI=1S/C8H8N2/c1-2-4-8-6-10-9-5-7(8)3-1/h1-5,10H,6H2

InChI Key

PWWYQZOIPIJRJV-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C=NN1

Canonical SMILES

C1C2=CC=CC=C2C=NN1

Synonyms

1,2-dihydrophthalazine

Origin of Product

United States

Synthetic Methodologies for 1,2 Dihydrophthalazine and Its Derivatives

Classical and Established Synthesis Routes

The synthesis of 1,2-dihydrophthalazine and its derivatives can be achieved through a variety of classical and established routes. These methods often involve the construction of the heterocyclic ring system from acyclic precursors or the modification of existing phthalazine (B143731) or related structures.

Reduction Reactions of Phthalazinium Salts, Phthalazines, and Phthalazinones

Reduction of phthalazinium salts, phthalazines, and phthalazinones provides a direct pathway to 1,2-dihydrophthalazines. The choice of reducing agent and substrate determines the final product.

Phthalazinium Salts: The reduction of 2-alkylphthalazinium halides with sodium borohydride (B1222165) (NaBH4) in water yields 2-alkyl-1,2-dihydrophthalazines. nyx.cz This method is effective for preparing N-substituted 1,2-dihydrophthalazines.

Phthalazines: The parent phthalazine can be reduced to this compound using lithium aluminum hydride (LiAlH4). thieme-connect.de

Phthalazinones: Phthalazinone and its derivatives undergo 1,2-addition of organolithium compounds to the C=N bond, followed by hydrolysis, to yield 1-substituted-1,2-dihydrophthalazines and 4-substituted-3,4-dihydro-1(2H)-phthalazinones, respectively. researchgate.net These dihydro-derivatives are susceptible to auto-oxidation, leading to the corresponding substituted phthalazines and phthalazinones. researchgate.net

Addition of Organometallic Reagents to Phthalazines

The addition of organometallic reagents, such as Grignard or organolithium reagents, to phthalazines is a key method for introducing substituents at the 1-position of the dihydrophthalazine ring. thieme-connect.denih.gov The initial product of this reaction is a 1-substituted-1,2-dihydrophthalazine. thieme-connect.denih.gov These reactions are often sensitive to air, and the resulting dihydrophthalazines can be readily oxidized to the corresponding substituted phthalazines. thieme-connect.de

A study reported the synthesis of 1-substituted-1,2-dihydrophthalazines by adding selected organometallic reagents to phthalazine in tetrahydrofuran (B95107) (THF), yielding viscous oils of dihydrophthalazines. nih.gov

Cyclization Reactions of Phthalaldehyde Monoarylhydrazones

The cyclization of phthalaldehyde monoarylhydrazones represents a direct approach to constructing the this compound ring system. This intramolecular reaction involves the formation of the heterocyclic ring from a pre-formed acyclic precursor.

Condensation Reactions with Hydrazines

Condensation reactions involving hydrazine (B178648) and its derivatives with various difunctionalized benzene (B151609) compounds are a cornerstone for the synthesis of the phthalazine framework. thieme-connect.de

With o-Dicarbonyl Compounds: The reaction of 1,2-difunctionalized benzenes, such as o-dialdehydes, o-diesters, and o-diacylbenzenes, with hydrazine or substituted hydrazines is a frequently employed route to the phthalazine system. thieme-connect.dedu.edu.eg

Microwave-Assisted Synthesis: A greener synthetic methodology utilizes microwave irradiation for the cyclocondensation of primary amines and hydrazines with dihalides in an alkaline aqueous medium. sci-hub.runih.govresearchgate.net This one-pot approach provides a straightforward synthesis of various heterocycles, including 1,2-dihydrophthalazines. sci-hub.runih.govresearchgate.net

Synthesis via Reaction of 2-(Bromomethyl)benzaldehydes with Arylhydrazines

A practical and efficient method for the synthesis of 2-aryl-1,2-dihydrophthalazines involves the reaction of 2-(bromomethyl)benzaldehydes with arylhydrazines. nih.govacs.org This transformation is typically carried out in the presence of a base, such as potassium carbonate (K2CO3), and a catalyst like iron(III) chloride (FeCl3) in a suitable solvent like acetonitrile (B52724) (CH3CN) at elevated temperatures. nih.govacs.org The reaction is believed to proceed through an intermolecular condensation followed by an intramolecular nucleophilic substitution. nih.govacs.org Yields for this method are reported to be in the range of 60% to 91%. nih.govacs.org

Table 1: Synthesis of 2-Aryl-1,2-dihydrophthalazines from 2-(Bromomethyl)benzaldehydes and Arylhydrazines acs.org

Aldehyde (1)Hydrazine (2)Product (3)Yield (%)
2-(Bromomethyl)benzaldehyde (B49007) (1a)Phenylhydrazine (2a)2-Phenyl-1,2-dihydrophthalazine (3a)40 (initial experiment), up to 91 (optimized)

Approaches Utilizing Phthalic Anhydride (B1165640) and Hydrazine Derivatives

Phthalic anhydride and its derivatives are common starting materials for the synthesis of phthalazinone structures, which are closely related to 1,2-dihydrophthalazines. evitachem.com

Reaction with Hydrazine Hydrate (B1144303): Phthalazinones can be synthesized by reacting phthalic anhydrides with hydrazine hydrate, often in the presence of acetic acid.

Synthesis of Phthalazin-1,4-diones: The reaction of phthalic anhydride with phenyl hydrazine under reflux conditions can yield 2-phenyl-2,3-dihydrophthalazine-1,4-dione (B1594733). evitachem.com Microdroplet technology has been shown to significantly accelerate this reaction. stanford.edu

Microwave-Assisted Synthesis: A series of N2-substituted dihydrophthalazine-1,4-dione derivatives have been synthesized from phthalic anhydride and aromatic acid hydrazides using microwave irradiation. ajrconline.org

From Phthalyl Derivatives of Amino Acids: 2-[1-(4-oxo-3,4-dihydrophthalazin-1-yl)alkyl]-1H-isoindole-1,3(2H)-diones can be obtained from the fusion of phthalyl derivatives of amino acids with phthalic anhydride, followed by cyclization with hydrazine hydrate. semanticscholar.org

Reactions of 1,2-Bis(halomethyl)benzenes with Hydrazines

The reaction of 1,2-bis(halomethyl)benzenes with hydrazines represents a fundamental and direct route to the this compound core structure. This method is a cyclocondensation reaction where the dinucleophilic hydrazine reacts with the dielectrophilic 1,2-bis(halomethyl)benzene.

The process involves a double N-alkylation of the hydrazine derivative. researchgate.net Typically, this reaction is carried out in an alkaline aqueous medium. The base facilitates the deprotonation of the hydrazine, enhancing its nucleophilicity, and neutralizes the hydrogen halide formed during the substitution reactions. This approach provides a straightforward, one-pot synthesis for a variety of substituted 1,2-dihydrophthalazines. researchgate.net The choice of hydrazine (e.g., hydrazine hydrate or a substituted hydrazine) and the specific halogen on the benzene derivative can be varied to produce a range of derivatives.

Advanced and Green Synthetic Approaches

In recent years, significant efforts have been directed towards developing more efficient, sustainable, and advanced methods for synthesizing this compound derivatives. These approaches aim to reduce reaction times, improve yields, and minimize environmental impact.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The synthesis of this compound derivatives from the double alkylation of hydrazines with alkyl dihalides (like o-bis(halomethyl)benzenes) or ditosylates is significantly enhanced under microwave irradiation (MWI). researchgate.net This greener synthetic methodology offers a simple, one-pot approach in an aqueous medium, often eliminating the need for expensive metal catalysts. researchgate.net

The primary advantages of using microwave irradiation over conventional heating include dramatically reduced reaction times, improved yields, and the use of water as an environmentally benign solvent. researchgate.netsmolecule.com This technique has been successfully applied to produce a variety of N-substituted heterocyclic compounds, including 1,2-dihydrophthalazines. researchgate.net

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis

ReactantsMethodConditionsReaction TimeYieldReference
Hydrazine derivatives + Alkyl dihalides/ditosylatesMicrowave Irradiation (MWI)Aqueous mediumSignificantly reducedImproved researchgate.net
Hydrazine derivatives + Alkyl dihalides/ditosylatesConventional HeatingAqueous medium, refluxHours to daysVaries nih.govresearchgate.net
Aldehyde + Ethyl cyanoacetate (B8463686) + Guanidine nitrateMicrowave Irradiation (MWI)Solvent-free, piperidine (B6355638) catalyst5 minGood nih.gov

Photoredox and Photo-induced Cyclization Strategies

Visible-light photoredox catalysis provides a sustainable and efficient strategy for accessing this compound scaffolds. rsc.org This approach utilizes light as an energy source to generate radicals under mild conditions, which can then be engaged in complex bond-forming reactions. rsc.org

One reported strategy involves the synthesis of 6-membered N-containing heterocycles, such as 1,2-dihydrophthalazines, through the cyclization of an N-centered radical (NCR) onto a pendant alkene. rsc.orgresearchgate.net This process can be initiated from precursors like phosphonohydrazones via an Oxidative Deprotonation Electron Transfer (ODET) mechanism. rsc.org Researchers have successfully demonstrated a 6-exo-trig cyclization process that paves the way for a variety of dihydrophthalazine structures. rsc.org Another innovative, metal-free approach combines a light-induced photoenolization of o-methyl benzophenones with a hetero-Diels-Alder reaction in a one-pot process to generate new this compound derivatives. scispace.comresearchgate.net

Microdroplet Reaction Technologies for Accelerated Synthesis

Reactions conducted in microdroplets have shown remarkable acceleration compared to their bulk-phase counterparts. researchgate.net This technology has been applied to the synthesis of 2-phenyl-2,3-dihydrophthalazine-1,4-dione (PDHP) from the reaction of phenyl hydrazine with either phthalic anhydride or phthalic acid. nih.govstanford.edu

When conducted in electrosprayed microdroplets, the reaction occurs on a submillisecond timescale with yields exceeding 90% without the need for an external catalyst at room temperature. nih.gov In stark contrast, the bulk reaction is much slower and often yields a mixture of products. nih.govresearchgate.net The acceleration and high selectivity observed in microdroplets are attributed to the unique reaction environment at the droplet surface, which is characterized by a low pH. nih.gov This method represents a significant advancement in achieving rapid and selective synthesis of pyridazine (B1198779) derivatives like PDHP. nih.govstanford.edu

Catalytic Methodologies (e.g., Pincer Complexes, Nanocatalysts)

Modern catalysis offers powerful tools for the synthesis of complex molecules, including this compound derivatives.

Pincer Complexes: Palladium(II) pincer complexes have proven to be highly stable and active catalysts, particularly in cross-coupling reactions. scielo.org.mxsnnu.edu.cn An improved synthesis of dihydrophthalazine-appended 2,4-diaminopyrimidines utilizes a novel pincer catalyst, dichlorobis[1-(dicyclohexylphosphanyl)-piperidine]palladium(II). nih.gov This catalyst enables the final Heck coupling step to be performed under milder conditions (90 °C) with triethylamine (B128534) as the base, leading to better yields for substrates with sensitive functional groups that might degrade at higher temperatures. nih.gov

Nanocatalysts: Nanocatalysts are increasingly used in organic synthesis due to their high surface area, efficiency, and recyclability. researchgate.net Several nanocatalysts have been employed in multi-component reactions to synthesize pyrazolo[1,2-b]phthalazine derivatives, which contain the dihydrophthalazine core.

NiFe2O4 Nanoparticles: These have been used as a heterogeneous base catalyst for the one-pot, four-component reaction of phthalic anhydride, hydrazine monohydrate, an aromatic aldehyde, and an active methylene (B1212753) compound (like malononitrile) to produce 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. derpharmachemica.com

CuO Nanoparticles: Copper oxide nanoparticles have also been utilized as a catalyst for the three-component synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives. uobaghdad.edu.iq

Silica-Supported Nanocatalysts: Nanostructured silica-supported sulfuric acid (SiO2–H2SO4) acts as an efficient solid acid nanocatalyst for the one-pot synthesis of phthalazine derivatives via a three-component condensation. researchgate.netchemrevlett.com

Table 2: Catalysts in the Synthesis of Dihydrophthalazine Derivatives

Catalyst TypeSpecific CatalystReaction TypeProduct ClassReference
Pincer Complexdichlorobis[1-(dicyclohexylphosphanyl)-piperidine]palladium(II)Heck CouplingDihydrophthalazine-appended diaminopyrimidines nih.gov
NanocatalystNiFe2O4 NanoparticlesFour-component reaction1H-pyrazolo[1,2-b]phthalazine-5,10-diones derpharmachemica.com
NanocatalystCuO NanoparticlesThree-component reaction1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives uobaghdad.edu.iq
NanocatalystSiO2–H2SO4 NanoparticlesThree-component condensationPyrazolo[1,2-b]phthalazine derivatives researchgate.netchemrevlett.com

Stereoselective Synthesis and Enantiomeric Resolution

The synthesis of specific enantiomers of chiral this compound derivatives is critical, as different enantiomers can exhibit vastly different biological activities. This has driven the development of methods for both stereoselective synthesis and the resolution of racemic mixtures.

Stereoselective Synthesis: This approach aims to create a specific stereoisomer directly during the chemical reaction. This can be achieved by using chiral catalysts or starting from chiral precursors. For example, the stereoselective synthesis of bulky 1,2-diols, which can be precursors or substructures in complex molecules, has been accomplished using alcohol dehydrogenases. rsc.org While not directly synthesizing the dihydrophthalazine ring itself, these enzymatic methods are key for creating chiral building blocks. rsc.org Photoredox-induced dearomative radical cyclization represents another modern strategy for the stereoselective synthesis of complex heterocyclic systems. nih.gov

Enantiomeric Resolution: This process involves the separation of a racemic mixture into its individual enantiomers. For dihydrophthalazine derivatives, this is often necessary when a non-stereoselective synthesis is employed. researchgate.net

Resolution via Diastereomeric Salts: A classic method involves reacting a racemic base (like a dihydrophthalazine derivative) with a chiral acid to form diastereomeric salts, which can then be separated by crystallization. stereoelectronics.org

Chromatographic Separation: A common and effective technique is the use of high-performance liquid chromatography (HPLC) with a chiral stationary phase. For instance, an analytical protocol for separating the S and R enantiomers of potent dihydrophthalazine-appended 2,4-diaminopyrimidines has been developed using a preparative HPLC column (Chiralpak® IA). nih.govresearchgate.net This allows for the isolation of individual enantiomers for further study. researchgate.net Dynamic kinetic resolution (DKR) is an advanced technique that combines rapid racemization of the starting material with an enantioselective reaction, allowing for a theoretical yield of 100% of a single enantiomer. princeton.edunih.gov

Table of Mentioned Compounds

Enantiomer Resolution Techniques for Chiral Dihydrophthalazines

The separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is a critical step in the provision of enantiomerically pure compounds. wikipedia.org For chiral 1,2-dihydrophthalazines, which may be synthesized as a racemic mixture, several resolution techniques can be employed. These methods typically rely on the conversion of the enantiomeric pair into diastereomers, which possess different physical properties and can thus be separated. libretexts.org

One of the most common approaches is crystallization of diastereomeric salts . wikipedia.org This technique involves reacting the racemic dihydrophthalazine, if it possesses a basic nitrogen center, with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts. Due to their different physical properties, such as solubility, one diastereomer will preferentially crystallize from a suitable solvent, allowing for its separation by filtration. The resolved enantiomer of the dihydrophthalazine can then be recovered by treating the separated diastereomeric salt with a base to remove the chiral resolving agent. libretexts.org Common chiral resolving agents include tartaric acid and its derivatives. wikipedia.org

Chromatographic methods represent another powerful tool for the resolution of chiral 1,2-dihydrophthalazines. These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, separation.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for both analytical and preparative-scale enantiomeric separations. For instance, the enantiomers of dihydrophthalazine-appended 2,4-diaminopyrimidines have been successfully resolved using a preparative HPLC system equipped with a Chiralpak® IA column. researchgate.net Polysaccharide-based chiral columns are frequently employed for the separation of various chiral compounds, including heterocyclic derivatives. nih.gov

Supercritical Fluid Chromatography (SFC): SFC is increasingly recognized for its efficiency, reduced solvent consumption, and suitability for preparative-scale separations. nih.gov It has been successfully applied to the separation of dihydrophthalazine derivatives. In one study, the enantiomers of a potent dihydrophthalazine compound were separated using a Chiralpak® ADH column with a mobile phase consisting of ethanol, diethylamine, and supercritical CO2. researchgate.net

The table below summarizes chromatographic conditions used for the resolution of a specific chiral dihydrophthalazine derivative.

TechniqueChiral Stationary PhaseMobile PhaseApplication
Preparative HPLCChiralpak® IA (10 mm × 250 mm, 5 µm)Not specifiedEnantiomeric resolution
Supercritical Fluid Chromatography (SFC)Chiralpak® ADH (4.6 mm × 100 mm, 5 µm)40% EtOH/ 0.2% Et₂NH/ 60% CO₂ at 35 °CEnantiomeric separation

Table 1: Reported Chromatographic Methods for Dihydrophthalazine Enantiomer Separation. researchgate.net

Kinetic resolution is another potential strategy. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. libretexts.org

Strategies for Stereochemical Control in Dihydrophthalazine Formation

Instead of separating a racemic mixture post-synthesis, a more efficient approach is to directly synthesize the desired enantiomer through stereoselective or asymmetric synthesis. wikipedia.org This involves controlling the three-dimensional arrangement of atoms during the chemical transformation. For 1,2-dihydrophthalazines, several catalytic asymmetric methods have been developed to achieve high levels of stereochemical control.

A prominent strategy is the asymmetric dearomatization of the parent phthalazine ring . This approach transforms a flat, achiral phthalazine into a three-dimensional, chiral this compound with high enantioselectivity. Anion-binding catalysis has emerged as a successful method to achieve this. nih.govacs.org The process typically involves the in situ generation of a reactive N-acylphthalazinium salt from the phthalazine. acs.org A chiral catalyst, often a thiourea (B124793) derivative, then binds to the counter-ion (e.g., chloride) of this salt. nih.govacs.org This binding action directs the subsequent nucleophilic attack of a silyl (B83357) ketene (B1206846) acetal (B89532) to one face of the phthalazinium ring, resulting in the formation of the this compound product with high enantiomeric excess (ee). acs.org

The key steps in this catalytic cycle are:

Reaction of phthalazine with an acylating agent (e.g., benzoyl chloride) to form an N-acylphthalazinium salt. acs.org

The chiral thiourea catalyst complexes with the anion of the salt through hydrogen bonding. acs.org

This complex controls the facial selectivity of the nucleophilic attack by a silyl ketene acetal. acs.org

The reaction yields the desired this compound derivative with high enantioselectivity. acs.org

The table below shows the effectiveness of different catalysts in a model reaction.

CatalystYield (%)Enantiomeric Excess (ee %)
Thiourea IV75Not Specified
Organocatalyst IINot SpecifiedAlmost no stereocontrol

Table 2: Catalyst Performance in the Asymmetric Dearomatization of Phthalazine. acs.org

Another powerful approach is the use of organocatalytic enantioselective annulation reactions . These reactions construct the chiral dihydrophthalazine core by forming new rings onto a starting molecule. For example, optically active tricyclic compounds containing the this compound scaffold have been synthesized with high diastereo- and enantioselectivity. wiley.com These reactions are often catalyzed by chiral amines, such as derivatives of pyrrolidine. thieme-connect.com The catalyst activates the substrates and orchestrates the bond-forming events to proceed in a highly stereocontrolled manner, leading to products with excellent enantioselectivities, often up to 96% ee. wiley.comthieme-connect.com

These strategies, which employ chiral catalysts to direct the outcome of the reaction, are central to modern organic synthesis, allowing for the efficient production of complex, enantiomerically pure molecules like the derivatives of this compound.

Reaction Mechanisms and Reactivity of 1,2 Dihydrophthalazine Scaffolds

Intermolecular Condensation and Intramolecular Cyclization Mechanisms

A significant pathway to synthesize substituted 1,2-dihydrophthalazine scaffolds involves a domino reaction sequence initiated by intermolecular condensation, followed by an intramolecular cyclization. Research has demonstrated a robust method for preparing 2-aryl-1,2-dihydrophthalazines using this mechanism. nih.gov

The process involves the reaction of 2-(bromomethyl)benzaldehydes with various arylhydrazines. The reaction is typically conducted using potassium carbonate (K₂CO₃) as a base and is catalyzed by iron(III) chloride (FeCl₃) in acetonitrile (B52724) (CH₃CN) at an elevated temperature of 100 °C. nih.gov

The proposed mechanism for this transformation begins with the intermolecular condensation between the aldehyde group of the 2-(bromomethyl)benzaldehyde (B49007) and the primary amine group of the arylhydrazine. This step forms a hydrazone intermediate. Subsequently, an intramolecular nucleophilic substitution occurs, where the second nitrogen atom of the hydrazone displaces the bromide from the bromomethyl group, leading to the formation of the heterocyclic this compound ring. nih.gov This synthetic strategy has proven effective, delivering the desired 2-aryl-1,2-dihydrophthalazine products in yields that range from 60% to 91%. nih.govacs.org

The efficiency of the reaction is influenced by the electronic properties of the substituents on the arylhydrazine. Arylhydrazines bearing electron-donating groups have been observed to produce higher yields compared to those with electron-withdrawing substituents. nih.gov

Research Findings: Synthesis of 2-Aryl-1,2-dihydrophthalazines

The following table summarizes the reaction conditions and outcomes for the synthesis of various 2-aryl-1,2-dihydrophthalazine derivatives.

Arylhydrazine ReactantCatalyst/BaseSolvent/TemperatureProductYield (%)Reference
PhenylhydrazineFeCl₃ / K₂CO₃CH₃CN / 100 °C2-Phenyl-1,2-dihydrophthalazine89 nih.gov
(4-Methylphenyl)hydrazineFeCl₃ / K₂CO₃CH₃CN / 100 °C2-(4-Methylphenyl)-1,2-dihydrophthalazine91 nih.gov
(4-Methoxyphenyl)hydrazineFeCl₃ / K₂CO₃CH₃CN / 100 °C2-(4-Methoxyphenyl)-1,2-dihydrophthalazine85 nih.gov
(4-Chlorophenyl)hydrazineFeCl₃ / K₂CO₃CH₃CN / 100 °C2-(4-Chlorophenyl)-1,2-dihydrophthalazine75 nih.gov
(4-Nitrophenyl)hydrazineFeCl₃ / K₂CO₃CH₃CN / 100 °C2-(4-Nitrophenyl)-1,2-dihydrophthalazine60 nih.gov

Note on Excluded Topics: Following a thorough review of scientific literature, specific, verifiable research findings directly addressing the Electrochemical Oxidation Processes , Oxidative Ring Cleavage Mechanisms , Photoreduction Processes , and Photo-reductive Dimerization of the parent this compound scaffold could not be located. The available data primarily concerns related but structurally distinct derivatives, such as 2,3-dihydrophthalazine-1,4-dione, or describes the formation of this compound from other precursors rather than its subsequent reactions. To ensure scientific accuracy and strict adherence to the requested outline, these sections have been omitted due to the lack of direct and relevant data.

Photoreduction Processes

Nucleophilic and Electrophilic Reactivity of Dihydrophthalazine Systems

The this compound core possesses both nucleophilic and electrophilic characteristics, making it a versatile scaffold in organic synthesis. dalalinstitute.com A nucleophile is an electron-rich species that donates an electron pair, while an electrophile is an electron-deficient species that accepts one. dalalinstitute.com

The nitrogen atoms in the dihydrophthalazine ring, with their lone pairs of electrons, can act as nucleophilic centers. Conversely, the system can be rendered electrophilic through substitution or oxidation. For instance, the electrochemical oxidation of 2,3-dihydrophthalazine-1,4-dione (luminol) generates phthalazine-1,4-dione. researchgate.net This oxidized species is a potent electrophile and readily participates in Michael-type addition reactions with nucleophiles like indole (B1671886) derivatives. researchgate.net

A clear example of this reactivity is seen in the reactions of 5-amino-2,3-dihydrophthalazine-1,4-dione (luminol) with various organophosphorus reagents. ekb.eg In these reactions, luminol's carbonyl carbon acts as an electrophilic center, undergoing nucleophilic attack by phosphorus ylides. ekb.eg This leads to the formation of new olefinic products through a Wittig-type reaction mechanism, which proceeds via a betaine (B1666868) oxaphosphetane intermediate. ekb.eg

Table 2: Reactions of 5-Amino-2,3-dihydrophthalazine-1,4-dione with Nucleophilic Ylides

Ylide Reactant (Nucleophile)Product
EthoxycarbonylmethylenetriphenylphosphoraneEthyl 2-(5-amino-4-oxo-3,4-dihydrophthalazin-1(2H)-ylidene)acetate
Cyanomethylenetriphenylphosphorane2-(5-amino-4-oxo-3,4-dihydrophthalazin-1(2H)-ylidene)acetonitrile
4-Nitrobenzylidenetriphenylphosphorane5-Amino-1-(4-nitrobenzylidene)-1,2-dihydrophthalazin-4(3H)-one
4-Chlorobenzylidenetriphenylphosphorane5-Amino-1-(4-chlorobenzylidene)-1,2-dihydrophthalazin-4(3H)-one
4-Methylbenzylidenetriphenylphosphorane5-Amino-1-(4-methylbenzylidene)-1,2-dihydrophthalazin-4(3H)-one
Data sourced from a study on the synthesis and antimicrobial evaluation of new 5-amino-2,3-dihydrophthalazine-1,4-dione derivatives. ekb.eg

The reactivity is highly dependent on the reaction conditions and the nature of the reacting partners. The solvent can play a crucial role, activating the electrophile/nucleophile pair through solvation effects, which can influence reaction rates and mechanisms. frontiersin.org

Molecular Rearrangements within the Dihydrophthalazine Core

Molecular rearrangements are reactions that involve the migration of an atom or group from one position to another within the same molecule. tmv.ac.inscribd.com These rearrangements are often driven by the formation of a more stable intermediate, such as a more substituted carbocation. scribd.com The most common type is the nucleophilic rearrangement, where the migrating group moves with its electron pair. scribd.com

While extensive studies on the molecular rearrangements of the parent this compound are not widely documented, rearrangements have been observed in reactions involving related structures and derivatives. For example, in the synthesis of spirocyclic dihydrophthalazine derivatives, a C-centered rsc.orgresearchgate.net-rearrangement has been identified as a key mechanistic step. researchgate.net

Furthermore, transformations of the dihydrophthalazine core can lead to rearranged products. The oxidation of phthalhydrazide (B32825), a closely related derivative, with lead tetraacetate can result in rearranged products through complex mechanisms. researchgate.net The oxidative ring cleavage of 2,3-dihydrophthalazine-1,4-dione to form phthalic acid under certain conditions suggests the involvement of intermediate species that may be prone to rearrangement. researchgate.net These reactions highlight the potential for the dihydrophthalazine skeleton to undergo structural reorganization under specific chemical stimuli, although this remains a less explored area of its reactivity profile.

Structural Elucidation and Advanced Analytical Techniques

Spectroscopic Methods for Molecular Structure Determination

Spectroscopy is a cornerstone in the structural elucidation of 1,2-dihydrophthalazine, offering detailed insights into its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are routinely used to characterize this compound and its derivatives. rsc.orgresearchgate.netajrconline.orgekb.eg

¹H NMR Spectroscopy: The proton NMR spectrum of a this compound derivative provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For instance, in the ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), characteristic signals are observed for the protons on the heterocyclic and benzene (B151609) rings. rsc.org The chemical shifts (δ), reported in parts per million (ppm), are influenced by the substituents on the dihydrophthalazine core. For example, the aromatic protons typically appear in the downfield region of the spectrum. researchgate.netekb.eg

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of the carbon atoms, with carbons attached to electronegative atoms like nitrogen appearing at a lower field. rsc.orgekb.eg For example, the carbonyl carbons in dihydrophthalazine-1,4-dione derivatives show characteristic peaks at high chemical shift values. ekb.eg

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound Derivatives

Compound/Derivative Solvent ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
This compound CDCl₃ Aromatic protons and NH protons show characteristic shifts. Aromatic and heterocyclic carbons are observed at specific chemical shifts. rsc.org
5-Amino-2,3-dihydrophthalazine-1,4-dione derivatives DMSO-d₆ Aromatic protons (~6.8-7.4), NH (~7.4-7.8), NH₂ (~7.3), =CH (~5.7-6.4) C=O (~161-194), C-NH₂ (~149), Aromatic C (~105-153), =CH (~90-98) ekb.eg
2-(phenylcarbonyl)-2,3-dihydrophthalazine-1,4-dione DMSO Aromatic protons (7.976-8.605), NH (11.446) Not specified ajrconline.org
4-(4-chlorophenyl)-2-(4-methylphenyl)-1,2-dihydrophthalazine DMSO-d₆ Aromatic protons (7.25-7.74), CH (6.13) Aromatic C and CH carbons show specific shifts. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to specific bond vibrations. For example, the N-H stretching vibration in this compound is typically observed in the region of 3200-3400 cm⁻¹. ajrconline.org In derivatives containing carbonyl groups, such as 2,3-dihydrophthalazine-1,4-dione, strong absorption bands for the C=O stretch are seen around 1640-1690 cm⁻¹. ajrconline.orgosi.lv The C=C stretching vibrations of the aromatic ring usually appear in the 1500-1600 cm⁻¹ region. ajrconline.org

Table 2: Characteristic IR Absorption Bands for this compound Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
N-H Stretch 3200 - 3400 ajrconline.org
C=O (amide) Stretch 1640 - 1690 ajrconline.orgosi.lv
C=C (aromatic) Stretch 1500 - 1600 ajrconline.org
C-N Stretch 1145 - 1222 ajrconline.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and can also be used to deduce its structure by analyzing the fragmentation patterns. chemguide.co.uklibretexts.org When a this compound molecule is ionized in a mass spectrometer, it forms a molecular ion (M+). This ion can then fragment into smaller, characteristic pieces. The fragmentation pattern is unique to the structure of the molecule and can be used for its identification. researchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. researchgate.net

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. This method has been successfully applied to derivatives of this compound to elucidate their precise molecular geometry, including bond lengths, bond angles, and conformational details in the solid state. grafiati.comnih.goviucr.org For instance, the crystal structure of a dihydrophthalazine-based trimethoprim (B1683648) derivative co-crystallized with Bacillus anthracis dihydrofolate reductase revealed how the dihydrophthalazine moiety anchors within the enzyme's active site. nih.gov Similarly, the crystal structure of 4-hydroxy-1-oxo-1,2-dihydrophthalazine-6,7-dicarboxylic acid dihydrate provided detailed information about its hydrogen-bonding network. iucr.orgnih.govresearchgate.net

Table 3: Crystallographic Data for a this compound Derivative

Compound Formula Crystal System Space Group Unit Cell Dimensions Reference
4-Hydroxy-1-oxo-1,2-dihydrophthalazine-6,7-dicarboxylic acid dihydrate C₁₀H₆N₂O₆·2H₂O Triclinic P-1 a = 6.4069 Å, b = 9.4254 Å, c = 9.6922 Å, α = 82.843°, β = 87.496°, γ = 73.451° iucr.orgnih.govresearchgate.net

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. grafiati.com For this compound and its derivatives, HPLC can be employed to monitor the progress of a reaction, to purify the final product, and to determine its purity level. merckmillipore.com The choice of the stationary phase (column) and the mobile phase is critical for achieving good separation. A common setup might involve a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like buffers to control the pH. thermofisher.com

Theoretical and Computational Investigations of 1,2 Dihydrophthalazine Systems

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental characteristics of 1,2-dihydrophthalazine systems. wikipedia.orgresearchgate.net These methods allow for a detailed examination of molecular structure, electronic properties, and energetic landscapes.

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org DFT calculations have been successfully applied to optimize the geometry of this compound derivatives and to analyze their electronic properties. researchgate.netnih.gov

Structural optimization using DFT provides insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation. nih.gov For instance, studies on pyrazolyl-phthalazine-dione derivatives have utilized DFT to determine their stable geometric structures. rsc.org

Furthermore, DFT is employed to calculate key electronic properties that govern the reactivity and spectroscopic behavior of these compounds. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a larger gap generally indicates higher stability and lower reactivity. researchgate.net Other calculated electronic parameters, such as chemical potential, chemical hardness, and electrophilicity index, provide further understanding of the molecule's reactivity and electron-donating or -accepting capabilities. researchgate.net

Table 1: Selected DFT Calculated Electronic Properties of a Substituted this compound Derivative

PropertyValue
Total Energy (E)[Value]
HOMO Energy[Value]
LUMO Energy[Value]
Energy Gap (ΔE)[Value]
Chemical Potential (μ)[Value]
Chemical Hardness (η)[Value]
Electrophilicity Index (ω)[Value]

Note: The specific values in this table are illustrative and would be dependent on the specific this compound derivative and the level of theory used in the DFT calculation.

Computational Analysis of Tautomeric Equilibria and Conformational Preference

This compound and its derivatives can exist in different tautomeric forms and conformations. Computational analysis is a valuable tool for investigating these equilibria, which are often difficult to study experimentally. researchgate.net DFT calculations can predict the relative stabilities of different tautomers by calculating their Gibbs free energies. researchgate.net

For example, a computational study on benzopyrano[3,4-d]imidazol-4(3H)-ones, which share structural similarities with phthalazine (B143731) systems, used DFT to investigate tautomeric equilibria in both the gas phase and in solution. acs.org Such studies help in understanding which tautomeric form is likely to be predominant under specific conditions. researchgate.net Similarly, the conformational preferences of these molecules, which can be influenced by factors like intramolecular hydrogen bonding, can be effectively studied using computational methods. acs.org

Solvent Effects Modeling (e.g., Polarizable Continuum Model - PCM)

The properties and behavior of molecules can be significantly influenced by the solvent in which they are dissolved. springernature.com Computational models have been developed to account for these solvent effects. The Polarizable Continuum Model (PCM) is a widely used method that simulates the solvent as a continuous dielectric medium, which is a computationally efficient approach. wikipedia.org

PCM can be integrated with DFT calculations to provide more accurate predictions of molecular properties in solution. wikipedia.orgq-chem.com This is particularly important for studying reaction mechanisms and spectroscopic properties in a condensed phase. nih.gov For instance, PCM has been used to study solvent effects on the tautomeric equilibria of heterocyclic compounds, providing insights that are more relevant to real-world chemical systems. acs.org However, it's important to recognize that PCM has limitations, especially when specific solute-solvent interactions like hydrogen bonding are dominant. wikipedia.org

Molecular Modeling and Docking Studies (focused on interactions with molecular targets)

Molecular modeling and docking are computational techniques used to predict how a small molecule, such as a this compound derivative, binds to a macromolecular target, typically a protein. researchgate.netmdpi.com These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.com

In numerous studies, derivatives of 2,3-dihydrophthalazine-1,4-dione and other related phthalazine structures have been subjected to molecular docking simulations to evaluate their binding affinity and mode of interaction with various biological targets. researchgate.netwiley.comacs.org For example, docking studies have been performed to investigate the binding of phthalazine derivatives to enzymes like acetylcholinesterase, which is relevant in the context of Alzheimer's disease. wiley.com Other research has focused on their potential as anticancer agents by docking them into the active sites of targets like VEGFR-2 and topoisomerase II. mdpi.comtandfonline.com

The results of docking studies are often presented as a binding score or free energy of binding, which indicates the stability of the ligand-protein complex. The analysis of the docked poses reveals key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. nih.gov

Table 2: Example of Molecular Docking Results for a this compound Derivative

Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Acetylcholinesterase[Value][Residue 1, Residue 2, ...]
VEGFR-2[Value][Residue A, Residue B, ...]
Topoisomerase II[Value][Residue X, Residue Y, ...]

Note: The values and residues in this table are for illustrative purposes and would vary based on the specific derivative and target protein.

Quantitative Structure-Activity Relationship (QSAR) Studies (focused on structural features and reactivity trends)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijapbjournal.commdpi.comslideshare.net The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. mdpi.comlkouniv.ac.in

QSAR models are developed by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). slideshare.net Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. ijapbjournal.com

Once a statistically valid QSAR model is developed, it can be used to predict the activity of new, untested compounds and to identify the key structural features that are important for activity. ijapbjournal.comlkouniv.ac.in This information is invaluable for optimizing lead compounds in drug discovery. mdpi.com While specific QSAR studies focused solely on this compound are not extensively detailed in the provided results, the principles of QSAR are broadly applicable to this class of compounds to understand how structural modifications influence their biological activities. researchgate.net

Reaction Pathway Analysis and Transition State Characterization

Understanding the mechanism of a chemical reaction involves identifying the intermediates and transition states that connect the reactants to the products. numberanalytics.com Computational chemistry provides powerful tools for mapping out reaction pathways and characterizing the high-energy transition states. numberanalytics.comufl.edu

The reaction path can be visualized as a trajectory on a potential energy surface. smu.edu Computational methods can be used to locate the minimum energy path and to identify the transition state, which corresponds to a saddle point on this surface. numberanalytics.comsmu.edu The characterization of the transition state provides crucial information about the energy barrier of the reaction, which determines the reaction rate. ufl.edu

Techniques like the Unified Reaction Valley Approach (URVA) can provide a detailed description of the chemical reaction by analyzing the curvature of the reaction path. mdpi.com Changes in the electronic structure during the reaction are reflected in the vibrational modes of the reacting molecules, and their coupling with the reaction path reveals the points of significant chemical events like bond breaking and formation. mdpi.com While specific applications of these advanced techniques to this compound were not found, they represent the state-of-the-art in computational reaction analysis and could be applied to understand the synthesis and reactivity of these compounds.

Derivatization and Functionalization Strategies of 1,2 Dihydrophthalazine

Regioselective and Chemoselective Modifications of the Ring System

Regioselectivity refers to the preference for a chemical reaction to occur at one position over another, while chemoselectivity is the preference for a reagent to react with one functional group in the presence of others. wikipedia.orgmasterorganicchemistry.com These principles are fundamental in the targeted functionalization of the 1,2-dihydrophthalazine ring system, which contains multiple reactive sites, including two nitrogen atoms and several positions on the carbocyclic and heterocyclic rings.

A key regioselective modification involves the 1,2-addition of organometallic reagents to the C=N double bond of a related phthalazine (B143731) precursor. For example, the reaction of 1-substituted phthalazines with organolithium compounds leads to the formation of 1-substituted-1,2-dihydrophthalazines after hydrolysis. researchgate.net This reaction selectively introduces a substituent at the C1 position.

While direct C-H functionalization on the this compound ring is not extensively documented, principles from related heterocyclic systems suggest potential pathways. nih.gov The use of directing groups attached to one of the nitrogen atoms could enable regioselective C-H activation and subsequent arylation or alkylation at specific positions on the benzo portion of the molecule, offering a powerful tool for late-stage functionalization. nih.gov The inherent electronic properties of the ring also influence reactivity; for instance, the nitrogen atoms can be selectively protonated or coordinated to a metal catalyst, thereby activating or deactivating other parts of the molecule for subsequent reactions.

Synthesis of N-Substituted 1,2-Dihydrophthalazines

Substitution at the nitrogen atoms is one of the most common and straightforward methods for derivatizing the this compound scaffold. These modifications are critical for exploring the structure-activity relationships of resulting compounds.

A practical synthesis for 2-aryl-1,2-dihydrophthalazines involves the reaction of 2-(bromomethyl)benzaldehydes with various arylhydrazines. This transformation, often catalyzed by iron(III) chloride (FeCl₃) with a base such as potassium carbonate, proceeds via an intermolecular condensation followed by an intramolecular nucleophilic substitution to yield the N-substituted dihydrophthalazine core. researchgate.net

N-alkylation provides another route to introduce a wide array of functional groups. For instance, 2-phenyl-2,3-dihydrophthalazine-1,4-dione (B1594733) can be alkylated using reagents like 1-bromo-3-chloropropane (B140262) or 1,4-dibromobutane (B41627) in the presence of potassium carbonate. mdpi.com The resulting halogenated intermediates can be further reacted with nucleophiles, such as N-arylpiperazines, to attach complex side chains. mdpi.com Additionally, N-carbamoyl derivatives can be synthesized, as seen in the preparation of 6-chloro-4-(4-aminophenyl)-2-(N-alkylcarbamoyl)-1,2-dihydrophthalazines. researchgate.net

Table 1: Examples of N-Substitution Reactions for Dihydrophthalazine Derivatives

PrecursorReagent(s)Product TypeReference(s)
2-(Bromomethyl)benzaldehyde (B49007)Arylhydrazine, K₂CO₃, FeCl₃2-Aryl-1,2-dihydrophthalazine researchgate.net
2-Phenyl-2,3-dihydrophthalazine-1,4-dione1-Bromo-3-chloropropane, K₂CO₃N-(3-chloropropyl) derivative mdpi.com
6-Chloro-4-(4-nitrophenyl)phthalazine1. Reduction (SnCl₂), 2. Alkyl isocyanate2-(N-Alkylcarbamoyl)-1,2-dihydrophthalazine researchgate.net
Phthalic Anhydride (B1165640)Aromatic acid hydrazide, MicrowaveN²-Aroyl-2,3-dihydrophthalazine-1,4-dione ajrconline.org

Introduction of Heterocyclic and Aromatic Moieties

Incorporating additional heterocyclic and aromatic rings onto the this compound scaffold is a key strategy for developing molecules with extended π-systems and diverse pharmacological profiles. These moieties can be introduced at various positions, most commonly via substitution at a nitrogen atom.

The synthesis of 2-aryl-1,2-dihydrophthalazines is a direct method for introducing an aromatic moiety at the N-2 position. researchgate.net This is typically achieved through the condensation of a 2-(halomethyl)benzaldehyde with an arylhydrazine.

More complex heterocyclic systems can be appended through multi-step sequences. A notable example involves the N-alkylation of a dihydrophthalazinone precursor with a dihaloalkane, followed by a second nucleophilic substitution reaction with a heterocyclic amine. mdpi.com This approach has been successfully used to link a 4-phenylpiperazine moiety to the dihydrophthalazine core via a propyl chain, yielding 3-[3-(4-phenyl-1-piperazinyl)propyl]-2-phenyl-2,3-dihydrophthalazine-1,4-dione. mdpi.com This demonstrates a modular approach to building complex architectures.

Furthermore, strategies common in phthalazine chemistry, such as the nucleophilic displacement of a chlorine atom from a 1-chlorophthalazine (B19308) precursor by an amine-containing heterocycle, can be adapted to create N-heterocyclic substituted derivatives. nih.gov

Annelated and Fused Phthalazine Systems

Annelation, or the fusion of an additional ring onto the this compound framework, leads to the formation of rigid, polycyclic systems with distinct chemical and biological properties. Several synthetic strategies have been developed to construct these fused structures.

A prominent class of fused systems are the pyrazolo[1,2-b]phthalazines . These tricyclic compounds are often synthesized via multi-component reactions. For example, the one-pot condensation of phthalhydrazide (B32825) (2,3-dihydrophthalazine-1,4-dione), an aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326) or ethyl cyanoacetate (B8463686) yields highly functionalized 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. chemrevlett.com

Similarly, triazolo[3,4-a]phthalazines can be prepared from phthalazinone precursors. By leveraging the lactam-lactim tautomerism of 4-(3,4-dimethylphenyl)-1(2H)-phthalazinone, it can be converted into a key intermediate for the synthesis of fused ajrconline.orgCurrent time information in Bangalore, IN.nih.govtriazolophthalazines.

More intricate structures, such as spirocyclic dihydrophthalazines , can be synthesized through innovative cascade reactions. A reported method involves the reaction of aryl azomethine imines with cyclic diazo compounds, catalyzed by a rhodium complex, to generate spirocyclic dihydrophthalazine derivatives in a highly efficient and atom-economical manner. researchgate.net These reactions create a spiro-center, adding three-dimensional complexity to the scaffold.

Table 2: Examples of Fused Phthalazine Systems

Fused SystemSynthetic StrategyPrecursorsReference(s)
Pyrazolo[1,2-b]phthalazineThree-component condensationPhthalhydrazide, Aldehyde, Malononitrile chemrevlett.com
Triazolo[3,4-a]phthalazineCyclization from phthalazinone4-Aryl-1(2H)-phthalazinone
Spirocyclic DihydrophthalazineRh-catalyzed cascade reactionAryl azomethine imine, Cyclic diazo compound researchgate.net
g-Annelated PhthalazinesCycloaddition reactionsPyridazino[4,5-d]pyridazines univie.ac.at

Multi-component Reactions for Complex Dihydrophthalazine Scaffolds

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a product that incorporates structural features from each starting material. nih.govfrontiersin.org This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate molecular diversity and complexity. rsc.org

The synthesis of fused dihydrophthalazine systems heavily relies on MCRs. The most prominent example is the three-component synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives. This reaction brings together phthalhydrazide, various aldehydes, and active methylene compounds (e.g., malononitrile) under catalytic conditions to construct the fused tricyclic system in a single step. chemrevlett.com This can also be performed as a four-component reaction starting from phthalic anhydride and hydrazine (B178648) hydrate (B1144303), which first form the phthalhydrazide intermediate in situ. chemrevlett.com

Modern synthetic methods also employ MCRs to access the dihydrophthalazine core itself. A gold-catalyzed three-component reaction of an o-alkynylbenzaldehyde, a hydrazine, and an olefin has been developed to provide straightforward access to functionalized 1,2-dihydrophthalazines. acs.org

Furthermore, the use of unconventional reaction media, such as deep eutectic solvents (DES), has been explored to facilitate MCRs. These green solvents can act as both the medium and the catalyst for reactions, such as the four-component synthesis of spirooxindoles involving isatin, a 1,3-dicarbonyl compound, hydrazine, and phthalic anhydride, where a 2,3-dihydrophthalazine-1,4-dione is formed as a key intermediate. scielo.br These MCR strategies are invaluable for building complex molecular scaffolds based on the this compound motif.

Advanced Research Directions and Future Perspectives in 1,2 Dihydrophthalazine Chemistry

Exploration of Novel Reaction Pathways and Unprecedented Transformations

The synthesis of 1,2-dihydrophthalazines and their derivatives is continually being advanced through the discovery of new reaction pathways. Researchers are moving beyond traditional condensation reactions to explore more sophisticated and versatile methods.

A notable development is the asymmetric dearomatization of phthalazines. One such method utilizes anion-binding catalysis, involving a Mannich-type addition of silyl (B83357) ketene (B1206846) acetals to in situ generated N-acylphthalazinium chlorides. This process, catalyzed by a tert-leucine derived thiourea (B124793), yields 1,2-dihydrophthalazines with high enantioselectivity. acs.org Further transformations of these products can lead to valuable dihydro- and tetrahydro-phthalazines, phthalazones, and piperazic acid homologues. acs.org

Another innovative approach involves the reaction of 2-(bromomethyl)benzaldehydes with arylhydrazines. researchgate.net This method, which employs potassium carbonate as a base and ferric chloride as a catalyst, proceeds via an intermolecular condensation followed by an intramolecular nucleophilic substitution to deliver 2-aryl-1,2-dihydrophthalazines in good to excellent yields (60-91%). researchgate.net

Furthermore, cascade reactions are being employed to construct complex spirocyclic dihydrophthalazine derivatives. researchgate.net One such reaction involves the interaction of aryl azomethine imines with cyclic diazo compounds. researchgate.net Mechanistic studies suggest a pathway involving azomethine imine-assisted cyclometalation, rhodium-carbene formation, migratory insertion, and reductive elimination. researchgate.net

The versatility of the 1,2-dihydrophthalazine core is also demonstrated by its participation in various transformations. For instance, 1,2-addition of organolithium compounds to the C=N bond, followed by hydrolysis, yields 1-substituted-1,2-dihydrophthalazines. researchgate.net These dihydro-derivatives can be readily oxidized to the corresponding 1-substituted phthalazines. researchgate.net Additionally, the reactive nitrogen atoms of this compound allow for participation in reactions like the Mannich reaction, which is crucial for synthesizing more complex derivatives. evitachem.com

Development of Highly Efficient and Sustainable Synthetic Methodologies

In line with the principles of green chemistry, there is a significant push towards developing more efficient and environmentally benign methods for synthesizing this compound derivatives.

One-pot, multi-component reactions (MCRs) are at the forefront of this effort. A one-pot, three-component green synthesis has been developed for novel dihydrophthalazine-1,4-diones by condensing 3-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-2-yl)-3-oxopropanenitrile with benzaldehydes and Meldrum's acid. researchgate.net Similarly, substituted 1H-pyrazolo[1,2-b]phthalazine-5,10-diones have been synthesized via a one-pot, three-component cyclocondensation of phthalhydrazide (B32825), aromatic aldehydes, and malononitrile (B47326), catalyzed by copper(II) triflate. dergipark.org.tr This method offers high yields in short reaction times. dergipark.org.tr

Microwave-assisted organic synthesis (MAOS) is another key green methodology being applied. researchgate.net The use of microwave irradiation can significantly reduce reaction times and improve yields. researchgate.netnih.gov For instance, the synthesis of novel 2-thiazolylphthalazine derivatives has been achieved with high efficiency using ultrasound irradiation. nih.gov

Furthermore, metal-free and catalyst-free approaches are gaining traction. A notable example is a four-step, one-pot synthesis of functionalized phthalazines from o-methyl benzophenones. researchgate.netscispace.com This process combines a light-mediated enolization/Diels-Alder reaction with a subsequent deprotection/aromatization domino reaction, avoiding the need for any metal catalysts or additives. researchgate.netscispace.com The use of water as a solvent, whenever possible, is also a key aspect of green synthesis, prized for its non-toxic and non-flammable nature. mdpi.com

Solvent-free reaction conditions, such as mechanochemical grinding, are also being explored to minimize waste and environmental impact. mdpi.com These sustainable methods are not only environmentally friendly but also often lead to more efficient and atom-economical synthetic protocols. researchgate.net

In-depth Mechanistic Investigations Using Advanced Spectroscopic and Computational Techniques

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. Advanced spectroscopic and computational tools are being increasingly employed to elucidate the intricate details of this compound chemistry.

Spectroscopic techniques such as NMR and IR are fundamental in characterizing the structure of newly synthesized this compound derivatives. nih.govmdpi.comnih.gov For example, in the synthesis of 2-thiazolylphthalazinedione derivatives, ¹H-NMR spectra confirmed the structure by showing characteristic signals for the methyl and NH protons. nih.gov

Computational chemistry plays a vital role in complementing experimental studies. mdpi.com Quantum chemical calculations can be used to analyze molecular conformations and electronic structures, providing insights into reaction pathways. mdpi.com For instance, in the study of pH-responsive fluorescent probes, conformational searches are conducted using simulated annealing to find energetically optimal conformers. mdpi.com

Mechanistic studies often combine experimental evidence with computational modeling. In the cascade reaction to form spirocyclic dihydrophthalazines, control experiments suggested that air acts as a sustainable co-oxidant, and the proposed mechanism involving a rhodium-carbene intermediate was supported by these studies. researchgate.net Similarly, the mechanism for the copper-catalyzed synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives is believed to proceed through a Knoevenagel condensation followed by a Michael-type addition. dergipark.org.tr

Integration of Artificial Intelligence and Machine Learning in Dihydrophthalazine Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate the discovery and development of new molecules, including this compound derivatives. researchgate.netnih.govmdpi.comaccscience.com

ML models are being developed for retrosynthesis prediction, which involves designing a synthetic route for a target molecule by recursively breaking it down into simpler, commercially available precursors. chemrxiv.orgengineering.org.cn While still facing challenges, such as suggesting chemically implausible transformations, these models are continually improving. acs.org Transfer learning techniques are being used to enhance the accuracy of these models for specific classes of reactions, such as heterocycle formation. chemrxiv.org

AI and ML are also being used to predict reaction outcomes and optimize reaction conditions. acs.orgarxiv.org For instance, an AI system called Chemma has been used to explore optimized conditions for a previously unreported Suzuki-Miyaura cross-coupling reaction for the synthesis of α-aryl N-heterocycles, achieving a 67% yield within 15 experimental runs. arxiv.org However, a case study on heterocyclic Suzuki-Miyaura coupling highlighted that ML models may sometimes struggle to provide meaningful predictions for optimal reaction conditions, especially when relying solely on literature data. acs.org

In drug design, AI and ML algorithms are employed for a wide range of tasks, including quantitative structure-activity relationship (QSAR) modeling, virtual screening, and toxicity prediction. researchgate.netnih.govchemrxiv.org These computational approaches can significantly reduce the time and cost associated with identifying promising drug candidates. nih.gov Generative AI models can even design novel compounds from scratch with desired properties. accscience.com

The integration of AI with automated synthesis platforms holds the promise of creating autonomous systems that can design, synthesize, and test new molecules with minimal human intervention. arxiv.org

Design and Synthesis of Next-Generation Dihydrophthalazine-Based Chemical Probes and Scaffolds

The this compound scaffold is a valuable pharmacophore in medicinal chemistry, and researchers are actively designing and synthesizing next-generation derivatives as chemical probes and therapeutic agents. nih.govresearchgate.net

Chemical probes are essential tools for studying biological processes. ljmu.ac.ukeuroscholars.eu The design and synthesis of fluorescence-labeled analogs of known drugs, for example, can help in tracking their interactions within cellular systems. mdpi.comljmu.ac.uk Covalent chemical probes are particularly useful for activity-based protein profiling (ABPP), which aims to identify active enzymes in complex biological samples. euroscholars.eu

The 2,3-dihydrophthalazine-1,4-dione scaffold has been identified as a promising nicotinamide (B372718) mimic for inhibiting poly(ADP-ribose) polymerase (PARP) enzymes. nih.govresearchgate.net Novel derivatives of this scaffold have been synthesized that show potent inhibition of PARP10, an enzyme implicated in cell death. nih.govresearchgate.net Functionalization of this scaffold with cycloalkyl, o-fluorophenyl, and thiophene (B33073) rings has led to some of the most potent PARP10 inhibitors reported to date. nih.gov

Dihydrophthalazine derivatives are also being investigated as antifolates, a class of antibacterial drugs. grafiati.com Modifications to the dihydrophthalazine heterocycle have been shown to influence their inhibitory activity against dihydrofolate reductase (DHFR) in bacteria like Staphylococcus aureus. nih.gov

Q & A

Q. What are the established synthetic routes for preparing 1,2-Dihydrophthalazine in laboratory settings?

  • Methodological Answer : this compound can be synthesized via:
  • Catalytic C-H Activation : Rhodium(III)-catalyzed C-H activation of iminium salts with alkenes, followed by oxidative coupling and N-C bond cleavage, yields this compound derivatives .
  • Photochemical Methods : While not directly reported for this compound, photochemical preparation of its isomer (1,4-dihydrophthalazine) in rigid glass matrices suggests potential adaptability. UV irradiation of precursors in inert solvents (e.g., ethanol) under controlled temperatures may enable analogous pathways .
  • Benzimidazole Synthesis : Reacting this compound derivatives with o-phenylenediamine under acidic conditions generates benzimidazole compounds, though yields depend on stoichiometric ratios and reaction time .

Q. What safety protocols are critical when handling this compound in laboratory environments?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear chemically resistant gloves (e.g., nitrile), full-body suits, and eye protection. Inspect gloves before use and employ proper removal techniques to avoid contamination .
  • Exposure Management : For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for ≥15 minutes. Seek medical consultation in all cases .
  • Ventilation : Use fume hoods to minimize inhalation risks, especially during reactions releasing volatile intermediates .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • UV-Vis Spectroscopy : Identifies electronic transitions in π-conjugated systems, particularly useful for photochemical studies .
  • NMR Spectroscopy : 1H/13C NMR resolves proton environments and confirms ring structure integrity. For derivatives, DEPT and HSQC experiments clarify substitution patterns.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formulas, while GC-MS tracks reaction intermediates.
  • Computational Methods : DFT calculations correlate experimental UV-Vis data with electronic structures .

Advanced Research Questions

Q. How can reaction selectivity in catalytic C-H activation pathways involving this compound be systematically controlled?

  • Methodological Answer :
  • Oxidant and Substrate Engineering : In Rh(III)-catalyzed reactions, silver-based oxidants (e.g., AgOAc) favor N-C bond cleavage, while substrate modifications (e.g., electron-withdrawing groups) direct regioselectivity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance catalyst stability and intermediate solubility, reducing side reactions.
  • Kinetic vs. Thermodynamic Control : Time-resolved spectroscopy and quenching experiments differentiate intermediates, guiding condition optimization .

Q. What computational strategies enable virtual screening of this compound derivatives for drug discovery?

  • Methodological Answer :
  • Ligand-Based Virtual Screening : Generate pharmacophore models using known bioactive dihydrophthalazine scaffolds (e.g., ZINC40467580) to screen libraries for binding affinity .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with kinases) to assess stability and binding energy. Clustering analysis identifies dominant conformational states .
  • ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives with drug-like profiles .

Q. How can researchers resolve contradictions in mechanistic data for this compound synthesis pathways?

  • Methodological Answer :
  • Cross-Validation : Combine experimental data (e.g., kinetic isotope effects, trapping experiments) with computational modeling (e.g., transition state calculations) to confirm proposed mechanisms .
  • Controlled Variable Testing : Systematically vary parameters (e.g., catalyst loading, temperature) to isolate competing pathways. Statistical tools (e.g., ANOVA) identify significant factors .
  • Peer Review : Present findings at specialized symposia (e.g., organometallic chemistry conferences) to solicit feedback and refine hypotheses .

Q. What experimental designs optimize the yield of this compound in catalytic reactions?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to test interactions between catalyst concentration, solvent polarity, and reaction time. Response surface methodology (RSM) identifies optimal conditions .
  • In Situ Monitoring : Techniques like FT-IR or Raman spectroscopy track reaction progress in real time, enabling timely adjustments .
  • Catalyst Recycling : Immobilize Rh catalysts on silica supports to enhance reusability and reduce costs .

Methodological Frameworks for Data Analysis

Q. What statistical and graphical tools are recommended for analyzing spectroscopic data of this compound derivatives?

  • Methodological Answer :
  • Multivariate Analysis : Principal Component Analysis (PCA) reduces dimensionality in spectral datasets (e.g., NMR, IR) to identify clustering patterns .
  • Curve Fitting : Software like OriginPro deconvolutes overlapping UV-Vis peaks, quantifying contributions from distinct electronic states .
  • Heatmaps and Dendrograms : Visualize chemical similarity clusters among derivatives (e.g., using Tanimoto coefficients) to guide structure-activity relationship (SAR) studies .

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